molecular formula C13H8Cl2N2 B8614129 Diazo bis-(4-chloro-phenyl)-methane CAS No. 1143-92-6

Diazo bis-(4-chloro-phenyl)-methane

Cat. No. B8614129
Key on ui cas rn: 1143-92-6
M. Wt: 263.12 g/mol
InChI Key: RBYYFMWIKIJOTA-UHFFFAOYSA-N
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Patent
US05264429

Procedure details

To a stirred ice-cold solution of 4,4'-dichlorobenzophenone hydrazone (1.303 g) in dry methylene chloride (20 ml) was added magnesium sulfate (590 mg), silver oxide (1.196 g) was added in one portion followed by potassium carbonate (30 mg). The mixture was stirred at ice-temperature for 1 hour, then at room temperature for an additional hour, filtered through Celite to give a dark purple solution which was directly used for the cycloaddition reaction.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.303 g
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.196 g
Type
catalyst
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([C:6](=[N:14][NH2:15])[C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.S([O-])([O-])(=O)=O.[Mg+2].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.[Ag]=O>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]([C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)=[N+:14]=[N-:15])=[CH:4][CH:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.303 g
Type
reactant
Smiles
ClC1=CC=C(C(C2=CC=C(C=C2)Cl)=NN)C=C1
Name
Quantity
590 mg
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.196 g
Type
catalyst
Smiles
[Ag]=O
Step Two
Name
Quantity
30 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at ice-temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
WAIT
Type
WAIT
Details
at room temperature for an additional hour
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
to give a dark purple solution which
CUSTOM
Type
CUSTOM
Details
was directly used for the cycloaddition reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C(=[N+]=[N-])C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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